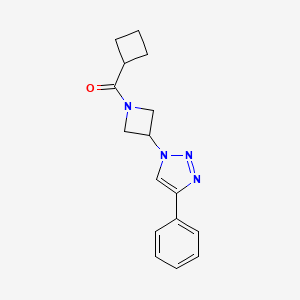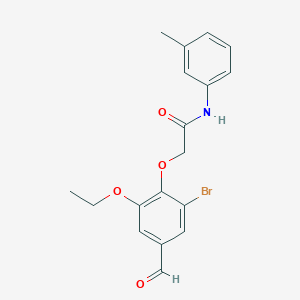![molecular formula C20H16Cl2N6O B2357550 N-{[1-(3,4-ジクロロフェニル)ピラゾロ[4,5-e]ピリミジン-4-イル]アミノ}(4-エチルフェニル)カルボキサミド CAS No. 890948-00-2](/img/structure/B2357550.png)
N-{[1-(3,4-ジクロロフェニル)ピラゾロ[4,5-e]ピリミジン-4-イル]アミノ}(4-エチルフェニル)カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide is a useful research compound. Its molecular formula is C20H16Cl2N6O and its molecular weight is 427.29. The purity is usually 95%.
BenchChem offers high-quality N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピラゾリン類は、本化合物の誘導体を含め、確認された生物学的および薬理学的活性のために注目を集めています。 特に、それらはさまざまな株に対して抗菌作用を示します 。これらの化合物は、新規抗菌剤の開発のための潜在的な候補となり得ます。
抗腫瘍および抗酸化作用
ピラゾリン類は、抗腫瘍および抗酸化作用について調査されてきました。活性酸素種と抗酸化物質のバランスが崩れた状態である酸化ストレスは、疾患の発症に重要な役割を果たしています。 ピラゾリン類は、活性酸素種(ROS)レベルを低下させることで酸化損傷の抑制に有望な結果を示しています 。それらの抗酸化物質としての可能性は、さらなる調査を正当化するものです。
神経毒性評価
画期的な研究で、新たに合成されたピラゾリン誘導体は、神経毒性の可能性について評価されました。研究者たちは、ニジマス稚魚の脳におけるアセチルコリンエステラーゼ(AchE)活性とマロンジアルデヒド(MDA)レベルへの影響を調べました。AchEは、神経伝達に関与する重要な酵素であり、その活性の変化は、行動変化や運動障害につながる可能性があります。 神経毒性の調査は、潜在的な薬物候補の安全性プロファイルを評価するために不可欠です 。
創薬
ピラゾリン類の窒素ベースのヘテロ芳香族環構造は、新しい薬物の設計のための足場を提供します。研究者たちは、抗真菌作用、抗寄生虫作用、抗炎症作用、抗うつ作用など、それらの薬理学的活性を調査してきました。 これらの発見は、創薬における化合物の可能性を強調しています 。
構造活性相関
研究者たちは、ピラゾリン類の構造活性相関についても研究してきました。 2-アミノチアゾール構造を維持しながら中心核を修飾することにより、薬物様特性が向上したより単純な分子が得られました 。
抗結核活性
ピリジンとインドールから誘導されたインドール誘導体は、抗結核活性について調査されてきました。これらの化合物は、in vitroで結核菌(H37Ra MTB)および牛型結核菌(BCG)に対して試験されました。 このような研究は、結核に対する潜在的な治療薬の理解に貢献しています 。
縮合ピラゾロ誘導体
縮合ピラゾロ誘導体の探索により、抗菌活性を有する化合物が合成されました。 これらの新規分子は、創薬を含むさまざまな用途において有望です 。
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potency against cdk2 and its cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cell cycle arrest and induction of apoptosis within HCT cells . This leads to a decrease in cell proliferation, as evidenced by the compound’s cytotoxic activities against various cell lines .
生化学分析
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives can interact with various enzymes and proteins . For instance, some derivatives have been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell proliferation
Cellular Effects
Some pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit cytotoxic activities against various cancer cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that some pyrazolo[3,4-d]pyrimidine derivatives can inhibit the activity of CDK2 . They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O/c1-2-12-3-5-13(6-4-12)20(29)27-26-18-15-10-25-28(19(15)24-11-23-18)14-7-8-16(21)17(22)9-14/h3-11H,2H2,1H3,(H,27,29)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBKRTPACQLHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
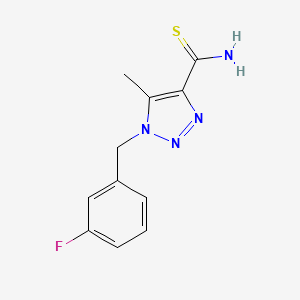
![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)
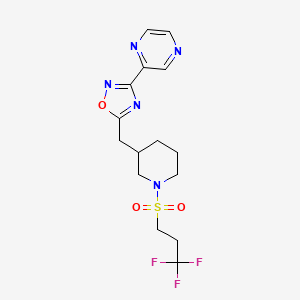
![N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2357473.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357478.png)
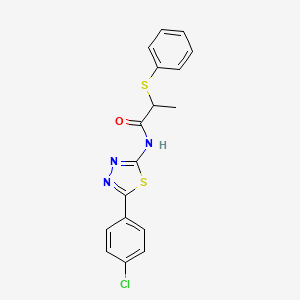
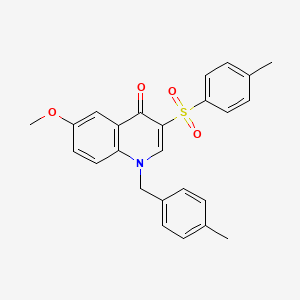
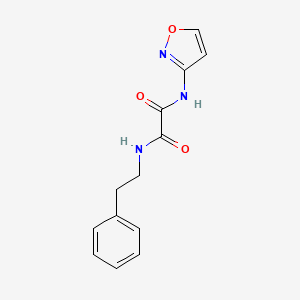

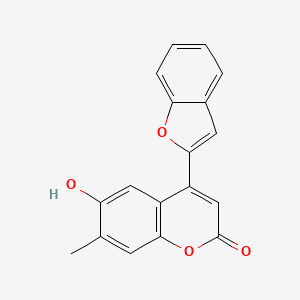
![4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline](/img/structure/B2357486.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B2357487.png)
